molecular formula C16H22NO6P B3250700 Diethyl (R)-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)phosphonate CAS No. 204587-88-2

Diethyl (R)-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)phosphonate

Cat. No. B3250700
M. Wt: 355.32 g/mol
InChI Key: AHINZAZIGFLFQL-UHFFFAOYSA-N
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Description

Diethyl ®-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)phosphonate is an organic compound that belongs to the class of phosphonic acid diesters . These are organophosphorus compounds containing a diester derivative of phosphonic acid, with the general structure ROP(=O)OR’ (R,R’ = organyl group) .


Synthesis Analysis

The synthesis of phosphonic acids and their derivatives, such as diethyl ®-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)phosphonate, often involves the chemoselective activation of diethyl phosphonates . This process enables the preparation of phosphonylated derivatives, several of which exhibit interesting biological activities . The synthesis of phosphonates classically relies mainly on two different strategies, namely on either the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite .


Molecular Structure Analysis

Phosphonates, including diethyl ®-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)phosphonate, feature tetrahedral phosphorus centers . They are structurally closely related to phosphorous acid . The molecular structure of phosphonates can be analyzed using various techniques, including 2D and 3D molecular modeling .


Chemical Reactions Analysis

Phosphonates, such as diethyl ®-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)phosphonate, can undergo various chemical reactions. One of the most intensively developed fields in this regard is the phospha-Michael addition . This reaction has garnered considerable attention due to the wide range of applications of phosphorus-bearing compounds in agricultural, medicinal, technical, and synthetic chemistry .


Physical And Chemical Properties Analysis

Phosphonic acids, typically handled as salts, are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols . The hydrolysis of phosphonates may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .

Safety And Hazards

Safety data sheets suggest that exposure to diethyl ®-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)phosphonate should be avoided, and personal protective equipment should be used when handling the compound . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Future Directions

Phosphinic and phosphonic acids, including diethyl ®-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)phosphonate, are useful intermediates and biologically active compounds . They have a wide range of applications in various fields, including medicine and agriculture . Future research may focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new applications .

properties

IUPAC Name

4-benzyl-3-(2-diethoxyphosphorylacetyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22NO6P/c1-3-22-24(20,23-4-2)12-15(18)17-14(11-21-16(17)19)10-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHINZAZIGFLFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-3-(2-diethoxyphosphorylacetyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl (R)-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)phosphonate
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Diethyl (R)-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)phosphonate
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Diethyl (R)-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)phosphonate
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Diethyl (R)-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)phosphonate
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Diethyl (R)-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)phosphonate
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Diethyl (R)-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)phosphonate

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